molecular formula C30H35N3O2 B2867949 1'-(1-naphthoyl)-N-benzyl-N-methyl-[1,4'-bipiperidine]-4-carboxamide CAS No. 1081172-01-1

1'-(1-naphthoyl)-N-benzyl-N-methyl-[1,4'-bipiperidine]-4-carboxamide

Cat. No. B2867949
CAS RN: 1081172-01-1
M. Wt: 469.629
InChI Key: CBHIEZSTUMOROL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a naphthoyl group, a benzyl group, a methyl group, and a bipiperidine group . Naphthoylindoles are a class of synthetic cannabinoids . They behave similarly in vivo to endocannabinoids such as anandamide or 2-arachidonoylglycerol (2-AG), and can bind to endocannabinoid receptors in animals, presenting as CB 1 and/or CB 2 partial / full agonists .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps and various reagents . For instance, the synthesis of naphthoylindoles involves the use of different oxidizing agents for the oxidation of 3-(1-Naphthoyl)indole, such as hydrogen peroxide (H 2 O 2), chloric acid (HClO), potassium permanganate (KMnO 4), among others . The specific oxidation products will depend on the chosen oxidizing agent and reaction conditions .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined by X-ray crystallography and spectroscopic methods . The structure of the compound is likely to be complex due to the presence of multiple functional groups .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are often complex and involve multiple steps . For instance, 1,4-Dihydroxy-2-naphthoyl-CoA synthase, also called MenB, is responsible for conversion of o-succinylbenzoyl-CoA to DHNA-CoA in the biosynthesis of both vitamin K1 and K2 . It catalyzes a multiple-step intramolecular Claisen condensation reaction involving two high energy oxyanion intermediates and two keto-enol tautomerizations in the formation of a naphthenoid ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely depending on their specific structure . For instance, naphthoylindoles have a molecular formula of C 19 H 13 NO, a molar weight of 271.313 g/mol, and a boiling point of 512.2±23.0 °C at 760 mmHg .

Safety and Hazards

The safety and hazards associated with similar compounds often depend on their specific structure and properties . For instance, 1-Naphthoyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

N-benzyl-N-methyl-1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N3O2/c1-31(22-23-8-3-2-4-9-23)29(34)25-14-18-32(19-15-25)26-16-20-33(21-17-26)30(35)28-13-7-11-24-10-5-6-12-27(24)28/h2-13,25-26H,14-22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHIEZSTUMOROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)C3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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